molecular formula C11H13F2N B050817 Mofegiline CAS No. 119386-96-8

Mofegiline

Cat. No. B050817
CAS RN: 119386-96-8
M. Wt: 197.22 g/mol
InChI Key: VXLBSYHAEKDUSU-JXMROGBWSA-N
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Description

Mofegiline (MDL-72,974) is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). It was under investigation for the treatment of Parkinson’s disease and Alzheimer’s disease, but was never marketed .


Molecular Structure Analysis

The X-ray crystal structure of the this compound-MAO-B adduct shows a covalent bond between the flavin cofactor N(5) with the distal allylamine carbon atom as well as the absence of the fluorine atom .

Scientific Research Applications

  • Metabolism and Excretion in Animals and Humans:

    • Mofegiline is extensively metabolized, and urinary excretion is the major route of elimination of its metabolites in both dogs and humans. This study identified several metabolites, including a cyclic carbamate (M1) and a N-carbamoyl O-beta-D-glucuronide conjugate (M2), among others. The formation of these metabolites involves the reversible addition of CO2 to the primary amine function (Dow, Piriou, Wolf, Dulery, & Haegele, 1994).
  • Pharmacokinetics and Pharmacodynamics in Humans:

    • This compound showed rapid absorption and elimination in humans, with time to reach maximum concentration at about 1 hour and a half-life ranging from 1 to 3 hours. Its maximal plasma concentration and area under the plasma concentration-time curve increased disproportionately with dose. It rapidly and markedly inhibited platelet monoamine oxidase B (MAOB) activity and increased urinary excretion of phenylethylamine proportionately with doses up to 24 mg. There were no significant changes in urinary elimination of catecholamines, blood pressure, heart rate, or ECG (Stoltz, Reynolds, Elkins, Salazar, & Weir, 1995).
  • Effects on p-Tyramine Pharmacokinetics During MAO-B Inhibition:

    • This compound maintains its selectivity for MAO-B in the intestine and liver at doses up to 24 mg, which suggests these doses would not be associated with hypertensive crises normally linked to the “cheese effect”. The study did not find significant differences in pharmacokinetic parameters for p-tyramine and its major metabolite, p-hydroxyphenylacetic acid, before and after this compound treatment (Huebert, Dulery, Schoun, Schwach, Hinze, & Haegele, 1994).
  • Molecular Mechanism of MAO-B Inhibition:

    • Studies on the molecular basis for the irreversible inhibition of human MAO-B by this compound revealed that inhibition occurs with a 1:1 molar stoichiometry without observable catalytic turnover. The mechanism involves a covalent bond formation between the flavin cofactor N(5) and the distal allylamine carbon atom of this compound, along with the absence of the fluorine atom. This provides insights into the structural and spectral data of the this compound-MAO-B adduct (Milczek, Bonivento, Binda, Mattevi, McDonald, & Edmondson, 2008).

Mechanism of Action

Mofegiline acts as a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B). MAO-B is involved in the oxidative deamination of dopamine in the brain .

properties

IUPAC Name

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9/h3-7H,1-2,8,14H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLBSYHAEKDUSU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC/C(=C\F)/CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869629
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119386-96-8
Record name Mofegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119386-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mofegiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119386968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mofegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOFEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FMJ6D8Y1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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